N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Description

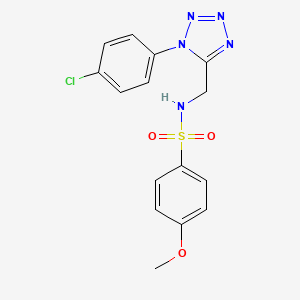

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 4-chlorophenyl group and a methylene bridge linked to a 4-methoxybenzenesulfonamide moiety.

Key structural attributes include:

- Tetrazole ring: A five-membered aromatic ring with four nitrogen atoms, known for its role in enhancing pharmacokinetic properties and mimicking carboxylate groups in drug design .

- 4-Chlorophenyl substituent: Introduces hydrophobic character and may influence receptor binding affinity.

- 4-Methoxybenzenesulfonamide group: A sulfonamide moiety with a methoxy substituent, often associated with enzymatic inhibition (e.g., carbonic anhydrase) .

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3S/c1-24-13-6-8-14(9-7-13)25(22,23)17-10-15-18-19-20-21(15)12-4-2-11(16)3-5-12/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCULUQJFYLGSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the tetrazole intermediate.

Sulfonamide Formation: The final step involves the reaction of the tetrazole-chlorophenyl intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can target the nitro group (if present) on the aromatic ring, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable lead compound in pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 897615-50-8)

- Molecular Formula : C₁₇H₁₇ClN₆O₃S (MW: 420.9)

- Structural Difference : Replaces the 4-methoxybenzenesulfonamide group with a dimethylsulfamoylbenzamide moiety.

- Synthesis : Likely synthesized via coupling of 4-(N,N-dimethylsulfamoyl)benzoic acid with the tetrazole-methylamine intermediate, analogous to methods in (general procedures for sulfonamide coupling) .

N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)S-Methyl-S-4-Methoxyphenyl Sulfoximine (5i)

N-{[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-8-methoxyquinoline-5-sulfonamide (7d)

- Molecular Formula : C₂₀H₁₅ClN₆O₃S (MW: 454.9)

- Structural Difference: Replaces tetrazole with a 1,2,3-triazole ring and introduces a quinoline scaffold.

- Synthesis : Prepared via click chemistry (azide-alkyne cycloaddition), validated by HR-MS and NMR .

- Bioactivity : Demonstrates anticancer and antibacterial activity, highlighting the pharmacological versatility of sulfonamide-triazole hybrids .

Physicochemical and Spectral Properties

Notes:

- The target compound’s IR spectrum would exhibit sulfonamide-specific bands (ν(SO₂) asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and methoxy resonance at δ ~3.77 ppm in ¹H-NMR, consistent with analogs .

- Lower yields in tert-butyl-substituted analogs (e.g., 57% for 5j ) suggest steric hindrance during synthesis, which may also affect the target compound’s scalability.

Pharmacological and Functional Insights

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

- Sulfonamide-tetrazole hybrids : Demonstrated inhibition of carbonic anhydrase isoforms (e.g., 4-methoxybenzenesulfonamide derivatives ).

- Chlorophenyl-tetrazole derivatives : Exhibit angiotensin II receptor antagonism (e.g., losartan analogs ).

- Sulfoximine analogs : Improved metabolic stability and bioavailability compared to sulfonamides, as seen in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.